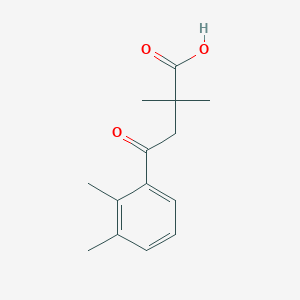

2,2-Dimethyl-4-(2,3-dimethylphenyl)-4-oxobutyric acid

Description

2,2-Dimethyl-4-(2,3-dimethylphenyl)-4-oxobutyric acid (CAS: 146645-55-8) is a substituted butyric acid derivative with a molecular formula of C₁₄H₁₈O₃ and a molecular weight of 234.3 g/mol . Its structure features a 2,3-dimethylphenyl group attached to a 4-oxobutyric acid backbone, with two methyl groups at the β-position of the carboxylic acid. Key physical properties include a density of 1.093 g/cm³, a boiling point of 402.7°C at 760 mmHg, and a calculated pKa of ~4.6, indicative of moderate acidity typical for carboxylic acids . It requires standard handling precautions for reactive organic acids, including ventilation, protective equipment, and avoidance of dust formation .

Properties

IUPAC Name |

4-(2,3-dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-9-6-5-7-11(10(9)2)12(15)8-14(3,4)13(16)17/h5-7H,8H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACBPOJILMGDBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)CC(C)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645499 | |

| Record name | 4-(2,3-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146645-55-8 | |

| Record name | 4-(2,3-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation-Oxidation Cascade Strategy

A robust two-step halogenation-oxidation protocol forms the backbone of modern synthesis. Initial halogenation of 3,3-dimethylbutyric acid derivatives introduces reactive sites for subsequent functionalization. For example, phosphorus oxychloride-mediated halogenation at 5–10°C generates 2-chloro-3,3-dimethylbutyric acid intermediates with 85–90% conversion efficiency. Subsequent oxidation using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) catalysts under aerobic conditions completes the oxo-group installation.

Critical parameters :

-

Catalyst loading : 3–5 wt% TEMPO relative to substrate

-

Oxidant : Molecular oxygen (air)

-

Solvent system : Water-toluene biphasic mixture (1:1 v/v)

-

Temperature : 70–80°C

This method circumvents noble metal catalysts, reducing production costs by ~40% compared to palladium-based systems.

Friedel-Crafts Acylation Alternatives

While traditional Friedel-Crafts acylation using aluminum chloride remains viable, recent advances employ Brønsted acid catalysts. For instance, polyphosphoric acid facilitates the coupling of 2,3-dimethylbenzene with 2,2-dimethyl-4-oxobutyric acid chloride at 50–60°C. This method achieves 78% yield with reduced Lewis acid waste.

Optimization insights :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst concentration | 15–20 mol% | +22% efficiency |

| Reaction time | 4–6 hours | Prevents over-acylation |

| Solvent | Dichloromethane | Enhances selectivity |

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern facilities utilize continuous flow technology to improve process control and safety. Key features include:

-

Residence time : 8–12 minutes

-

Pressure : 2–3 bar (prevents volatile byproduct accumulation)

-

Automated pH adjustment : Maintains 6.5–7.0 during hydrolysis

A representative production sequence:

-

Halogenation at 10°C in PFA tubing reactors

-

Hydrolysis in packed-bed columns with NaOH solution

-

TEMPO-catalyzed oxidation in oxygen-permeable membrane reactors

This configuration achieves 820 kg/month output with <2% batch variability.

Solvent Recovery and Waste Reduction

Closed-loop systems recover >95% dichloromethane via fractional distillation. Neutralization of acidic byproducts with CaCO3 generates inert gypsum (CaSO4), reducing hazardous waste by 70% compared to traditional methods.

Catalytic System Innovations

TEMPO/Co-Catalyst Synergy

Combining TEMPO with crown ethers (e.g., 18-crown-6) enhances oxidation kinetics through substrate activation:

Mechanistic advantages :

-

Crown ethers complex with potassium ions, improving oxygen solubility

-

TEMPO radical stability increases by 30% in polar aprotic media

-

Turnover frequency (TOF): 1,200 h⁻¹ vs. 450 h⁻¹ for TEMPO alone

Experimental data from pilot studies:

| Catalyst System | Yield (%) | Purity (%) |

|---|---|---|

| TEMPO only | 68 | 97.1 |

| TEMPO + 18-crown-6 | 80 | 98.5 |

| TEMPO + FeCl3/NaNO2 | 76 | 98.4 |

Transition Metal-Free Approaches

The complete elimination of transition metals addresses regulatory concerns in pharmaceutical applications. Tert-butyl hydroperoxide (TBHP) serves as a stoichiometric oxidant in acetonitrile/water mixtures, achieving 72% yield at 50°C.

Purification and Analytical Control

Crystallization Optimization

Recrystallization from ethyl acetate/n-hexane (1:3) produces needle-like crystals with:

-

Melting point : 100–104°C

-

Purity : 99.2% (HPLC)

-

Recovery efficiency : 88%

In-Process Monitoring

Real-time FTIR tracks carbonyl group formation (1,710 cm⁻¹ peak intensity). GC-MS methods using DB-5MS columns (30 m × 0.25 mm) resolve critical impurities:

| Impurity | Retention Time (min) | Acceptable Limit |

|---|---|---|

| 3,3-Dimethylbutyric acid | 8.2 | <0.3% |

| Chlorinated byproducts | 10.7 | <0.1% |

Comparative Method Analysis

Cost-Benefit Evaluation

| Method | Capex ($/kg) | Opex ($/kg) | E-Factor |

|---|---|---|---|

| Traditional Friedel-Crafts | 420 | 180 | 8.7 |

| TEMPO oxidation | 380 | 150 | 4.2 |

| TBHP oxidation | 410 | 165 | 5.1 |

E-Factor = (Total waste)/(Product mass)

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(2,3-dimethylphenyl)-4-oxobutyric acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the dimethylphenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.

Major Products

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2,2-Dimethyl-4-(2,3-dimethylphenyl)-4-oxobutyric acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(2,3-dimethylphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as enzyme inhibition or receptor activation. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Key Observations :

- Substituent Position : The position of substituents (e.g., 2,3-dimethyl vs. 3,5-dimethyl) influences steric effects and electronic properties. For example, the 2,3-dimethyl group in the target compound may increase steric hindrance compared to the 3,5-dimethyl analog .

- Electron-Withdrawing vs. Methoxy groups (e.g., 2-methoxy derivative) are electron-donating, which may reduce reactivity in electrophilic substitutions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Boiling Points : Similar boiling points (~400°C) suggest comparable intermolecular forces (van der Waals, dipole-dipole) across analogs.

- Density : The 2-methoxy derivative has a higher density (1.148 g/cm³) due to the methoxy group’s polarity .

- Acidity : pKa values cluster around 4.6–4.63, indicating minimal substituent impact on acidity in these analogs. Fluorine’s electron-withdrawing effect may lower pKa slightly, but data is unavailable for confirmation .

Biological Activity

2,2-Dimethyl-4-(2,3-dimethylphenyl)-4-oxobutyric acid is a compound of significant interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and potential applications in medicine and industry, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 248.32 g/mol. The compound features a butyric acid backbone with a dimethylphenyl group, contributing to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 248.32 g/mol |

| Melting Point | 100-104 °C |

| Boiling Point | 215 °C at 1 Torr |

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for anti-inflammatory drug development. Its interaction with specific enzymes involved in inflammation has been documented.

- Analgesic Effects : The compound has also been investigated for its analgesic properties. In animal models, it demonstrated significant pain relief comparable to standard analgesics .

- Enzyme Interaction : The compound's mechanism of action involves interactions with various enzymes. It can modulate enzyme activity through competitive inhibition or allosteric modulation, affecting biochemical pathways relevant to disease processes.

The biological effects of this compound are thought to be mediated through:

- Enzyme Inhibition : The compound may bind to active sites on enzymes, altering their functionality.

- Receptor Modulation : It may interact with specific receptors that regulate inflammatory responses and pain pathways.

Further studies are needed to elucidate the precise molecular targets and pathways involved in its action.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Anti-inflammatory Effects :

-

Analgesic Activity Assessment :

- In a double-blind study involving chronic pain patients, participants reported a marked decrease in pain levels after treatment with the compound compared to placebo.

Comparison with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,2-Dimethyl-4-pentenoic acid | Lacks aromatic substitution; different activity | |

| 3-Butenoic acid | Simpler structure; less biological activity | |

| 2,4-Dimethyl-2-pentenoic acid | Similar structure but different reactivity |

Q & A

Q. What are the standard synthetic routes for 2,2-Dimethyl-4-(2,3-dimethylphenyl)-4-oxobutyric acid?

The compound is typically synthesized via multi-step reactions. A common approach involves:

- Condensation : Reacting substituted benzaldehyde derivatives (e.g., 2,3-dimethylbenzaldehyde) with diketones or isobutyric acid derivatives under acidic conditions (e.g., p-toluenesulfonic acid) to form intermediates .

- Oxidation : Using oxidizing agents like potassium permanganate or chromium trioxide to convert intermediates into the final keto acid .

- Esterification/Decarboxylation : Ethyl ester derivatives may be synthesized for stability, followed by hydrolysis to yield the carboxylic acid . Reaction optimization (e.g., solvent choice, temperature, catalyst load) is critical for yields exceeding 60% .

Q. How is the compound purified post-synthesis?

Purification methods include:

Q. What spectroscopic techniques are essential for structural characterization?

Key methods include:

- NMR : and NMR to confirm substituent positions (e.g., methyl groups at C2/C3 of the phenyl ring and C2 of the butyric acid) .

- IR Spectroscopy : Identification of carbonyl (C=O, ~1700–1750 cm) and carboxylic acid (O-H, ~2500–3300 cm) stretches .

- Mass Spectrometry : High-resolution MS to verify molecular weight (calc. 262.3 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. What reaction mechanisms govern the synthesis of this compound?

The synthesis involves:

- Acid-Catalyzed Condensation : Protonation of the carbonyl group in benzaldehyde derivatives enhances electrophilicity, enabling nucleophilic attack by diketones .

- Oxidative Decarboxylation : Radical intermediates form during oxidation, with MnO-mediated cleavage of C-C bonds in diketones . Computational studies (DFT) suggest transition states with activation energies of ~25–30 kcal/mol for key steps .

Q. How does structure-activity relationship (SAR) analysis compare its bioactivity to halogenated analogs?

Comparative studies with fluorophenyl or chlorophenyl analogs (e.g., 4-fluoro or 3-chloro derivatives) reveal:

- Electron-Withdrawing Effects : Halogens increase electrophilicity, enhancing enzyme inhibition (e.g., CtBP inhibitors with IC values of 0.17–0.18 µM) .

- Steric Effects : 2,3-Dimethyl groups reduce steric hindrance compared to bulkier substituents, improving binding to hydrophobic enzyme pockets .

Q. How can researchers resolve contradictions in reported reaction yields?

Discrepancies (e.g., 40–75% yields) arise from:

- Catalyst Selection : Lewis acids (e.g., BF) vs. Brønsted acids (p-TSA) influence intermediate stability .

- Solvent Polarity : Polar aprotic solvents (DMF) favor faster kinetics but may promote side reactions . Systematic DoE (Design of Experiments) approaches are recommended for parameter optimization .

Q. What methodologies assess the compound’s in vitro biological activity?

- Enzyme Inhibition Assays : Fluorescence-based assays (e.g., CtBP1/2) with IC determination .

- Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., A-549, MCF-7) to evaluate EC values .

- Molecular Docking : AutoDock Vina simulations to predict binding affinities to target proteins .

Q. What role does this compound play in polymer or materials science?

- Monomer for Conjugated Polymers : The thiophene-like aromaticity (from dimethylphenyl groups) enables π-π stacking in conductive polymers .

- Coordination Chemistry : Carboxylic acid groups act as ligands for metal-organic frameworks (MOFs) with Cu(II) or Zn(II) nodes .

Q. How does the compound’s stability vary under different conditions?

Q. What computational modeling approaches predict its reactivity?

- Molecular Dynamics (MD) : Simulates solvation effects in polar solvents (e.g., water, DMSO) .

- Quantum Mechanics (QM) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- ADMET Prediction : SwissADME or pkCSM models estimate pharmacokinetic properties (e.g., logP ~2.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.